2,3-Dimethylnonane
CAS No.: 2884-06-2
Cat. No.: VC18532944
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2884-06-2 |
|---|---|
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | 2,3-dimethylnonane |
| Standard InChI | InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | IGJRNTLDWLTHCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
2,3-Dimethylnonane is systematically named according to IUPAC guidelines as 2,3-dimethylnonane, reflecting the positions of its methyl substituents on the nonane chain . Its structural formula, , underscores the branching pattern that distinguishes it from linear alkanes. The compound’s canonical SMILES notation, , and InChIKey, , provide unambiguous identifiers for database referencing .
Molecular Geometry and Conformational Analysis
The molecule adopts a staggered conformation to minimize steric hindrance between the methyl groups and the main chain. This spatial arrangement influences its physical properties, such as boiling point and density, by reducing molecular surface area and enhancing van der Waals interactions . X-ray crystallography data, though limited for this specific compound, suggest that analogous branched alkanes exhibit similar packing efficiencies in solid states .
Synthesis and Industrial Production
Alkylation Methods
The primary synthesis route involves alkylation of nonane with methylating agents like methyl chloride or methanol under acidic catalysis. For example, Friedel-Crafts alkylation using aluminum chloride () achieves yields of ~65–70% at 80–100°C. Recent advancements emphasize zeolite catalysts (e.g., H-ZSM-5) for improved selectivity and reduced environmental impact, though yields remain comparable to traditional methods.
Table 1: Comparison of Synthesis Conditions
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 80–100 | 1.5–2.0 | 65–70 | 92–95 | |
| H-ZSM-5 | 90–110 | 1.0–1.5 | 60–65 | 95–98 |
Purification Techniques
Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point: 186°C at 1 atm) . Gas chromatography-mass spectrometry (GC-MS) analyses confirm purity levels exceeding 95%, with major impurities including unreacted nonane and trimethyl isomers.
Physicochemical Properties
Thermodynamic Parameters
2,3-Dimethylnonane exhibits a density of at 20°C, slightly lower than linear undecane (), due to reduced molecular packing efficiency . Its molar volume () and refractive index () align with trends observed in branched alkanes .
Solubility and Partitioning
The compound is insoluble in water () but miscible with nonpolar solvents like hexane and toluene. This hydrophobicity underpins its behavior in lipid bilayers, where it modulates membrane fluidity by intercalating into acyl chains.
Reactivity and Mechanistic Insights
Halogenation and Oxidation
Free-radical bromination at tertiary carbons produces 2-bromo-3-methylnonane as the major product, with regioselectivity governed by the stability of alkyl radical intermediates. Oxidation with potassium permanganate () yields carboxylic acids, though reaction rates are slower compared to linear alkanes due to steric shielding.
Combustion Dynamics
The enthalpy of combustion () is approximately , slightly lower than linear isomers due to reduced molecular symmetry. Combustion products include and , with trace carbon monoxide under oxygen-deficient conditions .
Applications in Research and Industry
Industrial Solvents
2,3-Dimethylnonane serves as a high-boiling solvent in polymer processing and lubricant formulations. Its thermal stability () makes it suitable for high-temperature reactions .
Biological Studies
In microbiological research, the compound is used to simulate hydrophobic environments in cell membranes. Studies demonstrate that it increases membrane permeability to small molecules by disrupting lipid packing.
Reference Material
Its well-defined structure and purity make it a calibration standard in gas chromatography and mass spectrometry, particularly for identifying branched hydrocarbon contaminants .
Nomenclature Challenges and Discrepancies
A 2024 Reddit discussion highlighted inconsistencies in naming structurally similar compounds . For instance, a proposed structure for 6-(1,1-dimethylethyl)-3,7-diethyl-2,2-dimethylnonane conflicted with IUPAC rules, underscoring the need for rigorous validation of substituent numbering . Such cases reinforce the importance of computational tools (e.g., ChemDraw) to verify systematic names before publication.
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